![molecular formula C19H11F8N3OS B2998450 N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 400086-42-2](/img/structure/B2998450.png)
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H11F8N3OS and its molecular weight is 481.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Pyrazole derivatives, including those related to the specified compound, have been explored for their potential as inhibitors of human carbonic anhydrase isoenzymes. This inhibition could be significant for therapeutic applications in conditions where carbonic anhydrase activity is implicated. For example, compounds synthesized from pyrazole-3,4-dicarboxamide derivatives showed varied inhibitory effects on human carbonic anhydrase isoenzymes, indicating the importance of structural variations in modulating biological activity (Mert et al., 2015).
Antifungal Activity
Novel pyrazole derivatives, similar in structure to the specified compound, have demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests the potential for developing new antifungal agents based on the pyrazole scaffold, with variations in the structure influencing their activity spectrum and potency (Du et al., 2015).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives, particularly those incorporating sulfonamide and thiophene moieties, has been demonstrated. Such compounds have shown efficacy against bacterial strains, including those capable of biofilm formation. This highlights the role of pyrazole-based compounds in the development of new antimicrobial agents with specific targeting capabilities (Sowmya et al., 2018).
Nematocidal Activity
Pyrazole carboxamide derivatives have been evaluated for their nematocidal activity, showing promise in agrochemical applications. Such compounds offer a potential avenue for the development of new nematocides, highlighting the versatility of the pyrazole scaffold in addressing different types of bioactivity (Zhao et al., 2017).
Cytotoxic Evaluation
The exploration of pyrazole derivatives for cytotoxic activity against cancer cell lines has revealed the potential for these compounds in cancer therapy. Structural modifications of the pyrazole core can lead to compounds with significant cytotoxicity, indicating the utility of this scaffold in the design of anticancer agents (Ahsan et al., 2018).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F8N3OS/c1-30-17(32-11-4-2-3-9(7-11)18(22,23)24)14(15(29-30)19(25,26)27)16(31)28-13-6-5-10(20)8-12(13)21/h2-8H,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYAYJQIMZLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F8N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

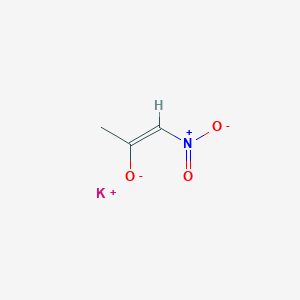
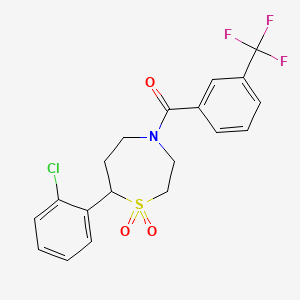
![1-Phenyl-3-[2-[2-(phenylcarbamoylamino)ethoxy]ethyl]urea](/img/structure/B2998378.png)
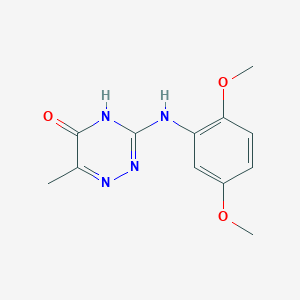
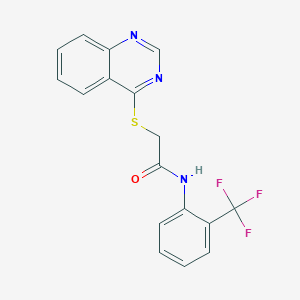

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998385.png)
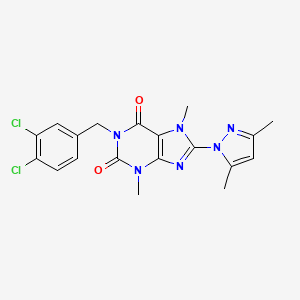
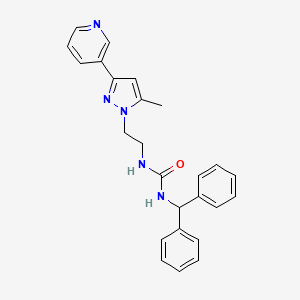
![3-[(3-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2998389.png)
![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)